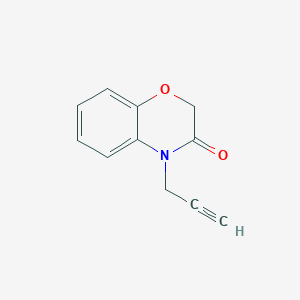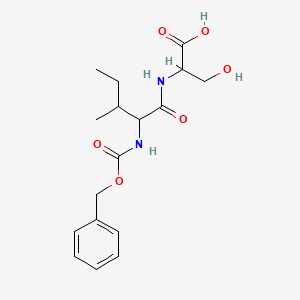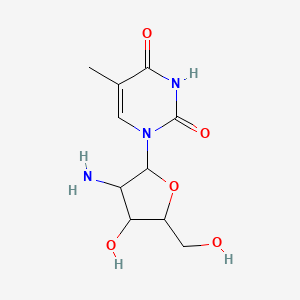
2'-Amino-2'-deoxy-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxy-5-methyluridine is a nucleoside analogue, specifically a modified pyrimidine nucleoside. It is characterized by the presence of an amino group at the 2’ position and a methyl group at the 5 position of the uridine molecule. This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5-methyluridine typically involves the modification of uridine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-5-methyluridine may involve large-scale synthesis using similar chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for final product isolation .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxy-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the methyl group, leading to different oxidation states.
Reduction: The compound can be reduced to modify the functional groups, particularly the amino group.
Substitution: The amino group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
2’-Amino-2’-deoxy-5-methyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against hepatitis B and C, by inhibiting viral replication.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxy-5-methyluridine involves its incorporation into viral or cellular nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound acts as a chain terminator, preventing the elongation of DNA or RNA strands. It targets viral RNA-dependent RNA polymerase and cellular DNA polymerase, disrupting the replication process and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Amino-2’-deoxycytidine: Similar in structure but with a cytosine base instead of uracil.
2’-Amino-2’-deoxythymidine: Contains a thymine base and exhibits similar anticancer properties.
2’-Azido-2’-deoxyuridine: Modified with an azide group, showing antiviral activity
Uniqueness
2’-Amino-2’-deoxy-5-methyluridine is unique due to its specific modifications at the 2’ and 5 positions, which enhance its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit both viral and cellular polymerases makes it a versatile compound in therapeutic applications .
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17) |
InChI Key |
VGYZEXPNNAEQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


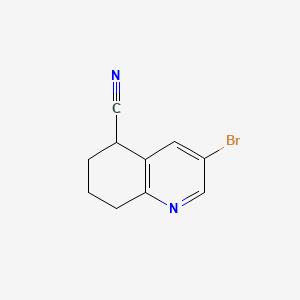
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
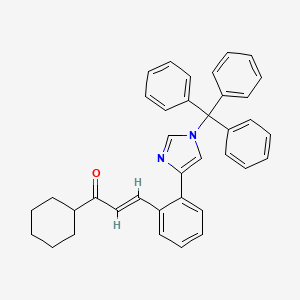
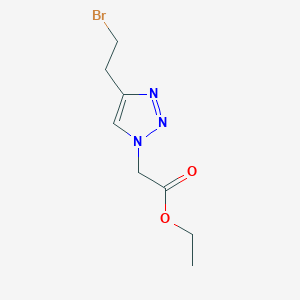
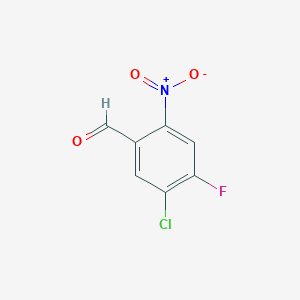
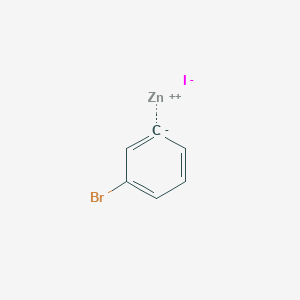
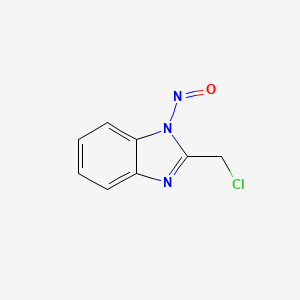

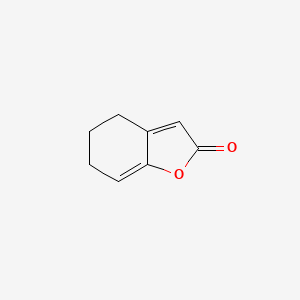
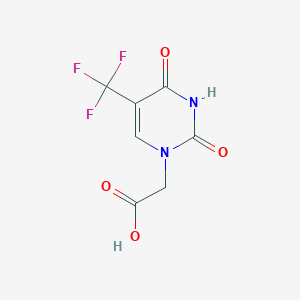
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)
